(R)-1-(6-Methoxypyridin-3-yl)ethan-1-amine
CAS No.:
Cat. No.: VC18249171
Molecular Formula: C8H12N2O
Molecular Weight: 152.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N2O |
|---|---|
| Molecular Weight | 152.19 g/mol |
| IUPAC Name | (1R)-1-(6-methoxypyridin-3-yl)ethanamine |
| Standard InChI | InChI=1S/C8H12N2O/c1-6(9)7-3-4-8(11-2)10-5-7/h3-6H,9H2,1-2H3/t6-/m1/s1 |
| Standard InChI Key | QZCQDZMQHCBXQU-ZCFIWIBFSA-N |
| Isomeric SMILES | C[C@H](C1=CN=C(C=C1)OC)N |
| Canonical SMILES | CC(C1=CN=C(C=C1)OC)N |
Introduction
Chemical Structure and Stereochemistry
The molecular formula of (R)-1-(6-Methoxypyridin-3-yl)ethan-1-amine is C₈H₁₂N₂O, with a molecular weight of 152.19 g/mol . Its structure features a pyridine ring with a methoxy (-OCH₃) group at the 6-position and an ethylamine (-CH(CH₃)NH₂) substituent at the 3-position. The chiral center at the ethylamine side chain confers the (R)-configuration, which is critical for its stereoselective interactions.
Stereochemical Representation
The SMILES notation for the compound is CC@HN, explicitly denoting the (R)-configuration . The InChIKey QZCQDZMQHCBXQU-ZCFIWIBFSA-N further confirms its stereochemistry .
Synthesis and Enantioselective Preparation
Direct Asymmetric Reductive Amination (DARA)
A landmark study by Yamada et al. (2021) demonstrated the synthesis of this compound via direct asymmetric reductive amination (DARA) of 2-acetyl-6-methoxypyridine . Key reaction parameters include:
| Parameter | Value |
|---|---|
| Catalyst | Ru(OAc)₂{(S)-binap} |
| Nitrogen Source | Ammonium trifluoroacetate |
| Solvent | Tetrahydrofuran (THF) |
| Hydrogen Pressure | 0.8 MPa |
| Enantiomeric Excess | >99.9% |
| Conversion Rate | >99% |
This method avoids traditional resolution techniques, offering a streamlined route to high-purity (R)-enantiomers .
Alternative Synthetic Routes
While DARA is the most efficient method, other approaches include:
Physicochemical Properties
Free Base vs. Salt Forms
The compound is often stabilized as a hydrochloride salt. Key derivatives include:
| Form | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| Free Base | 1212932-79-0 | C₈H₁₂N₂O | 152.19 g/mol |
| Hydrochloride | 1391354-82-7 | C₈H₁₃ClN₂O | 188.66 g/mol |
| Dihydrochloride | 2389009-07-6 | C₈H₁₄Cl₂N₂O | 225.11 g/mol |
The hydrochloride salts enhance stability and solubility in polar solvents .
Spectral Characteristics
Predicted spectroscopic data based on structural analogs:
-
¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, 1H, pyridine-H), 6.70 (d, 1H, pyridine-H), 3.95 (s, 3H, OCH₃), 3.50 (q, 1H, CH), 1.40 (d, 3H, CH₃).
-
IR (KBr): 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N pyridine).
Applications in Pharmaceutical Research
Role in Drug Discovery
Chiral amines like (R)-1-(6-Methoxypyridin-3-yl)ethan-1-amine serve as critical intermediates in synthesizing:
-
Kinase inhibitors (targeting cancer pathways).
-
Neuroactive compounds (modulating neurotransmitter receptors).
The high enantiopurity (>99.9% ee) ensures minimized off-target effects in drug candidates .
Case Study: Asymmetric Catalysis
The compound’s pyridine moiety acts as a ligand in transition-metal catalysis, enabling enantioselective C-C bond formations .
Future Directions
Further research should explore:
-
Green chemistry adaptations (e.g., photocatalytic amination).
-
In vivo pharmacological profiling to identify therapeutic targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume